molecular formula C21H25FN2O3 B6108099 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol

2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol

Cat. No. B6108099
M. Wt: 372.4 g/mol
InChI Key: YJFLTZIZAOARRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol, also known as Flibanserin, is a drug that has been developed for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. HSDD is a condition characterized by a persistent lack of sexual desire that causes significant distress or interpersonal difficulty. Flibanserin acts on the central nervous system to increase sexual desire and decrease distress associated with HSDD.

Mechanism of Action

2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol acts on the central nervous system by modulating the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound increases the levels of dopamine and norepinephrine, which are associated with sexual arousal and desire, and decreases the levels of serotonin, which is associated with sexual inhibition. This compound also acts on the 5-HT1A receptor, which is involved in the regulation of sexual desire and arousal.
Biochemical and physiological effects:
This compound has been shown to increase sexual desire and decrease distress associated with HSDD in premenopausal women. This compound also has some cardiovascular effects, including a decrease in blood pressure and an increase in heart rate. This compound has been shown to be metabolized by the liver, and caution is advised in patients with liver impairment.

Advantages and Limitations for Lab Experiments

2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments. It has a well-defined mechanism of action, and its effects on neurotransmitter levels can be easily measured. This compound also has a well-established safety profile in preclinical and clinical studies. However, this compound has some limitations for lab experiments. It is a relatively new drug, and its long-term effects are not yet fully understood. This compound is also metabolized by the liver, which may complicate experiments involving liver function.

Future Directions

There are several future directions for the research and development of 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol. One direction is to investigate the long-term effects of this compound on sexual desire and distress associated with HSDD. Another direction is to investigate the effects of this compound on other sexual dysfunctions, such as female sexual arousal disorder. Additionally, the potential use of this compound in men with sexual dysfunction is an area of interest. Finally, the development of new drugs that target different neurotransmitter systems involved in sexual desire and arousal is an important direction for future research.

Synthesis Methods

The synthesis of 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 2-(2-hydroxyethyl)piperazine with a benzyl group. The second step involves the reaction of benzyl-protected 2-(2-hydroxyethyl)piperazine with 2-fluorobenzyl chloride to form the corresponding benzyl-protected 2-(2-fluorobenzyl)-2-(benzyloxymethyl)piperazine. The third step involves the removal of the benzyl protecting group using hydrogenation, followed by the reaction of the resulting 2-(2-fluorobenzyl)-2-piperazinyl ethanol with 1,3-benzodioxole-4-methanol to form this compound.

Scientific Research Applications

2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol has been extensively studied in preclinical and clinical trials for the treatment of HSDD. In preclinical studies, this compound has been shown to increase sexual desire and decrease distress associated with HSDD in animal models. In clinical trials, this compound has been shown to significantly increase the number of satisfying sexual events per month and improve sexual desire and distress associated with HSDD in premenopausal women.

properties

IUPAC Name

2-[4-(1,3-benzodioxol-4-ylmethyl)-1-[(2-fluorophenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3/c22-19-6-2-1-4-16(19)13-24-10-9-23(14-18(24)8-11-25)12-17-5-3-7-20-21(17)27-15-26-20/h1-7,18,25H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFLTZIZAOARRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=C3C(=CC=C2)OCO3)CCO)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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